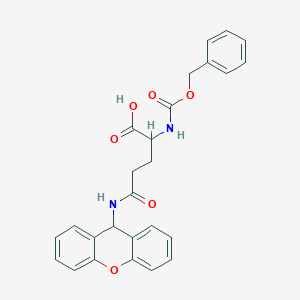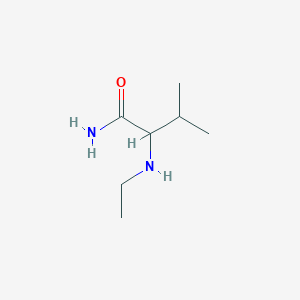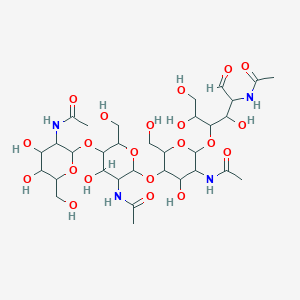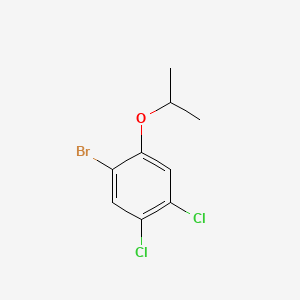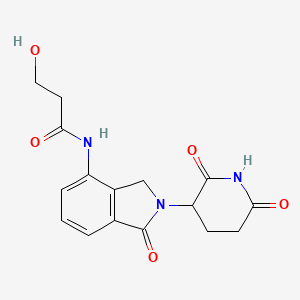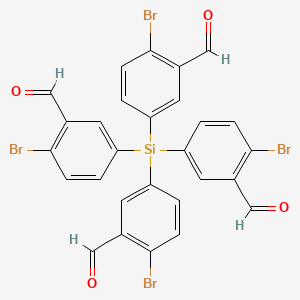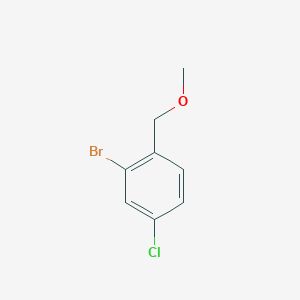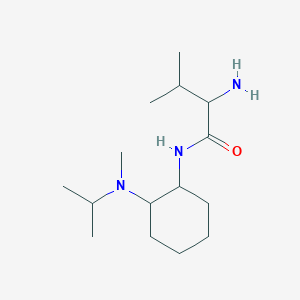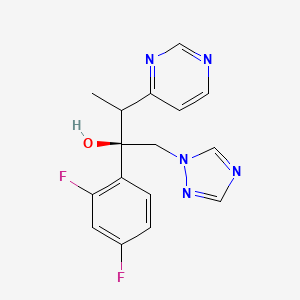
4-(2-Fluorophenoxy)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluorophenoxy)butan-1-ol is an organic compound that belongs to the family of alcohols It is characterized by the presence of a fluorophenoxy group attached to a butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxy)butan-1-ol typically involves the reaction of 2-fluorophenol with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluorophenoxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Bases like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(2-Fluorophenoxy)butanal or 4-(2-Fluorophenoxy)butanoic acid.
Reduction: Formation of 4-(2-Fluorophenoxy)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Fluorophenoxy)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Fluorophenoxy)butan-1-ol involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Fluorophenoxy)butan-1-ol
- 4-(4-Fluorophenoxy)butan-1-ol
- 4-(2-Chlorophenoxy)butan-1-ol
Uniqueness
4-(2-Fluorophenoxy)butan-1-ol is unique due to the specific positioning of the fluorine atom on the phenoxy group. This positioning can influence the compound’s reactivity, biological activity, and interactions with other molecules, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C10H13FO2 |
|---|---|
Molekulargewicht |
184.21 g/mol |
IUPAC-Name |
4-(2-fluorophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H13FO2/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6,12H,3-4,7-8H2 |
InChI-Schlüssel |
CSYHXXSOAZJSAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCCCCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)
![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)
